2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde
Description
2-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)acetaldehyde is a benzimidazole derivative featuring a methoxy group at the 6-position of the benzimidazole core and a thioether-linked acetaldehyde substituent. This article provides a comparative analysis of its physicochemical properties, synthetic pathways, and biological relevance against similar compounds.
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetaldehyde |
InChI |
InChI=1S/C10H10N2O2S/c1-14-7-2-3-8-9(6-7)12-10(11-8)15-5-4-13/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
MXUADJUNVASYKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde typically involves the reaction of 6-methoxy-1H-benzo[d]imidazole with a suitable thioacetaldehyde derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction .
Chemical Reactions Analysis
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway. Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Substituent Effects on the Benzimidazole Core
The 6-methoxy group in the target compound distinguishes it from analogs with substituents such as halides, methyl, or unmodified benzimidazole cores. For example:
- 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole (8a): Lacks the methoxy group but includes a propargyloxy-phenyl moiety, synthesized via Sonogashira coupling. Its melting point (MP) is 168–170°C, lower than methoxy-containing derivatives .
- (Z)-2-(5-((1-(2-Fluorobenzyl)-6-methoxy-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (11f) : Shares the 6-methoxy group but incorporates a rhodanine-acetic acid chain. It exhibits a high MP (283.4–285.1°C) and potent topoisomerase inhibition, suggesting methoxy groups may enhance thermal stability and bioactivity .
Key Insight : The 6-methoxy group likely enhances electron-donating effects, influencing reactivity and binding affinity in biological systems.
Thioether-Linked Functional Groups
The acetaldehyde substituent in the target compound contrasts with common thioether-linked groups in analogs:
Observations :
- Acetaldehyde vs.
- Bioavailability : Per Veber’s rules (), the acetaldehyde’s polar surface area (~60 Ų) and rotatable bonds (4) could favor oral bioavailability compared to bulkier analogs like 9j (rotatable bonds >10) .
Biological Activity
2-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)acetaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)acetaldehyde is C10H10N2OS, with a molecular weight of approximately 218.26 g/mol. The compound features a benzimidazole core, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the benzimidazole moiety. For instance, derivatives with similar structures have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A (similar structure) | 3.12 | Staphylococcus aureus |
| Compound B (similar structure) | 12.5 | Escherichia coli |
| 2-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)acetaldehyde | TBD | TBD |
Anticancer Activity
The anticancer properties of related benzimidazole derivatives have also been investigated. For instance, studies have reported that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 µM .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C (similar structure) | 4.98 | HepG2 |
| Compound D (similar structure) | 7.84 | MDA-MB-231 |
| 2-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)acetaldehyde | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, including enzymes involved in DNA replication and repair. Research indicates that benzimidazole derivatives can act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and cancer cell proliferation .
Case Studies
- Antimicrobial Evaluation : In vitro studies on related compounds demonstrated their effectiveness in inhibiting biofilm formation in Staphylococcus species, which is crucial for treating persistent infections .
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of benzimidazole derivatives on various cancer cell lines showed that certain compounds led to significant apoptosis induction, enhancing caspase-3 activity and causing morphological changes indicative of cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
